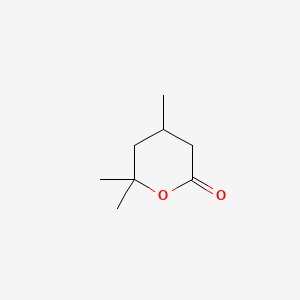

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one

Description

Contextualization within Pyranone Chemistry and Lactone Frameworks

Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one is a saturated derivative of α-pyrone, also known as 2H-pyran-2-one. Pyrones are a class of heterocyclic compounds that exist as two isomers: 2-pyrone and 4-pyrone. The 2-pyrone structure is fundamentally a lactone, which is a cyclic ester. mdpi.com Lactones are classified based on the size of the ring, with Greek letters indicating the number of carbon atoms in the cycle. researchgate.net As a δ-lactone, this compound possesses a stable six-membered ring, formed from the intramolecular esterification of a corresponding 5-hydroxy carboxylic acid. Current time information in Santa Cruz, CA, US.rsc.org

The presence of the trimethyl substitution on the tetrahydropyranone ring significantly influences its physical and chemical properties. These alkyl groups can affect the molecule's conformation, solubility, and reactivity compared to unsubstituted tetrahydropyran-2-one. The gem-dimethyl group at the 6-position can introduce steric hindrance, potentially influencing the approach of reagents to the carbonyl group and the adjacent oxygen atom.

The lactone framework is a prevalent motif in a vast array of natural products, including antibiotics, pheromones, and cytotoxic agents. This widespread occurrence has spurred considerable interest in the synthesis and study of various lactone derivatives. researchgate.net While specific research on the natural occurrence of this compound is limited, its structural similarity to other biologically active lactones suggests its potential as a building block in the synthesis of complex organic molecules.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one |

| CAS Number | 10603-06-2 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Synonyms | 4,4,6-Trimethyltetrahydro-2H-pyran-2-one |

Historical Development of Synthetic and Mechanistic Studies on Pyran-2-ones

The synthesis of pyran-2-ones has a rich history, with early methods often relying on condensation reactions. nih.gov Over the decades, a multitude of synthetic strategies have been developed, reflecting the evolution of organic synthesis as a field. Classical approaches frequently involved the cyclization of dicarbonyl compounds or their derivatives. semanticscholar.org

The development of modern synthetic methodologies has provided more efficient and selective routes to pyran-2-ones. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for their construction. nih.gov Palladium-catalyzed carbonylative cross-coupling reactions and gold-catalyzed cyclo-isomerizations are notable examples of these advanced techniques. nih.gov Furthermore, organocatalysis has also provided novel pathways for the synthesis of substituted pyran-2-ones. mdpi.com

Mechanistic studies have been crucial in understanding the formation of the pyran-2-one ring. These investigations have elucidated the intricate pathways of various cyclization reactions, including the role of intermediates and transition states. researchgate.netnih.gov For saturated systems like this compound, synthetic approaches often involve the lactonization of a corresponding hydroxy acid or the reduction of an unsaturated pyran-2-one. The Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) derivative also represents a viable synthetic route. mdpi.com

While specific historical synthetic routes for this compound are not extensively documented in early literature, its synthesis can be inferred from the general methods developed for analogous substituted tetrahydropyran-2-ones.

Contemporary Research Significance and Future Directions in Pyranone Science

In recent years, pyranones have attracted significant attention due to their diverse applications in medicinal chemistry and materials science. researchgate.net The pyran-2-one scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds. researchgate.net Research is actively exploring the synthesis of novel pyranone derivatives with potential therapeutic properties.

The field of pyranone chemistry is continuously evolving, with a focus on developing more sustainable and efficient synthetic methods. The use of green catalysts and multicomponent reactions represents a significant trend in modern organic synthesis, allowing for the construction of complex molecules in a more environmentally friendly manner. nih.gov

For this compound, its future research significance likely lies in its utility as a chiral building block or a starting material for the synthesis of more complex molecules. The stereoselective synthesis of this and related substituted tetrahydropyran-2-ones is an area of ongoing interest, as the stereochemistry of such molecules is often crucial for their biological activity.

Table 2: Key Research Areas and Future Directions in Pyranone Science

| Research Area | Focus | Potential Applications |

| Catalysis | Development of novel metal- and organo-catalysts for efficient and selective pyranone synthesis. nih.gov | Greener and more economical production of pyranone-based compounds. |

| Medicinal Chemistry | Design and synthesis of new pyranone derivatives with therapeutic potential. | Development of new drugs for various diseases. |

| Materials Science | Incorporation of pyranone moieties into polymers and other materials to impart specific properties. researchgate.net | Creation of advanced materials with tailored optical, electronic, or thermal properties. |

| Natural Product Synthesis | Utilization of pyranones as key intermediates in the total synthesis of complex natural products. | Access to rare and biologically active natural compounds for further study. |

The continued exploration of the synthesis, properties, and applications of specific compounds like this compound will undoubtedly contribute to the broader advancement of pyranone science and its impact on various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

20628-36-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4,6,6-trimethyloxan-2-one |

InChI |

InChI=1S/C8H14O2/c1-6-4-7(9)10-8(2,3)5-6/h6H,4-5H2,1-3H3 |

InChI Key |

LEEUQHSCWHVZQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)OC(C1)(C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Biogenesis of Tetrahydro 4,6,6 Trimethyl 2h Pyran 2 One Analogues in Natural Systems

Identification and Characterization of Related Pyranone Natural Products

The isolation and structural elucidation of pyranone natural products from various natural sources is a significant area of research in natural product chemistry. These efforts have led to the identification of numerous compounds with the tetrahydro-2H-pyran-2-one core. Fungi, in particular, are prolific producers of pyranone derivatives. nih.govresearchgate.net For instance, the fungus Dermocybe cardinalis has been a source of a family of 1,3-dimethylbenzopyranoquinone natural products known as the cardinalins. mdpi.com Similarly, (+)-dermolactone, another pyranone derivative, was isolated from the Australian toadstool Dermocybe kula. nih.gov

Marine environments also represent a rich source of pyranone-containing natural products. researchgate.net Marine-derived fungi and bacteria, especially actinomycetes, are known to produce a variety of these compounds. researchgate.net

The characterization of these molecules relies on a combination of spectroscopic techniques. Mass spectrometry is used to determine the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, is crucial for elucidating the complex structures and stereochemistry of these compounds. chemicalbook.com In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation. chemicalbook.com

Table 1: Examples of Naturally Occurring Tetrahydro-2H-pyran-2-one Analogues

| Compound Name | Natural Source | Reference |

|---|---|---|

| (+)-Dermolactone | Dermocybe kula (fungus) | nih.gov |

| Cardinalins | Dermocybe cardinalis (fungus) | mdpi.com |

| (R)-Ochratoxin A | Fungi (e.g., Aspergillus, Penicillium) | nih.gov |

| Triacetic acid lactone | Penicillium stipitatum (fungus) | urfu.ru |

Exploration of Proposed Biosynthetic Pathways and Enzymatic Transformations

The biosynthesis of pyranone natural products is often linked to the polyketide pathway. urfu.ruacs.org Polyketide synthases (PKSs) are enzymes that construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. acs.org The formation of the α-pyrone ring typically involves the cyclization of a triketide intermediate, which is a common mechanism observed in bacteria, fungi, and plants. acs.org

For many 4-hydroxy-2-pyrones, the biosynthesis is considered a biomimetic process involving the cyclization of 1,3,5-tricarbonyl compounds, which are intermediates in the polyketide pathway. urfu.ru This process is catalyzed by polyketide synthases. urfu.ru For example, triacetic acid lactone, a simple 4-hydroxy-2-pyrone, is a known polyketide. urfu.ruresearchgate.net

The enzymatic machinery responsible for these transformations is complex and can involve various types of PKSs, including modular type I, iterative type II and type III, and fungal nonreducing PKSs. acs.org The terminal step of releasing the polyketide chain from the enzyme can involve a thioesterase domain, although in some cases, the formation of the stable α-pyrone ring can occur non-catalytically. acs.org The structural diversity of pyranone natural products arises from the different starter and extender units used by the PKSs, as well as subsequent modifications by other enzymes, such as oxidoreductases and transferases.

Chemodiversity and Structural Relationships of Tetrahydro-2H-pyran-2-one Derivatives

The tetrahydro-2H-pyran-2-one scaffold is the basis for a wide range of structurally diverse natural products. researchgate.net This chemodiversity is generated through variations in the substitution patterns around the pyranone ring, the stereochemistry of chiral centers, and the fusion of the pyranone ring to other cyclic systems. researchgate.netnih.gov

For example, simple substituted tetrahydro-2H-pyran-2-ones can be contrasted with more complex fused systems, such as the benzoisochromanquinones, which incorporate the pyranone moiety into a larger, polycyclic framework. nih.gov The cardinalins and ventiloquinones are examples of such complex structures. mdpi.com

The structural relationships between these derivatives can often be traced back to their shared biosynthetic origins. nih.gov Minor changes in the enzymatic assembly line can lead to the production of a suite of related compounds from a single organism. This is evident in the variety of pyranone derivatives often isolated from a single fungal or bacterial strain. researchgate.net The study of these structural relationships is important for understanding the biosynthetic logic that governs the production of these natural products and for providing inspiration for the chemical synthesis of novel analogues. nih.gov

Table 2: Structural Diversity of Tetrahydro-2H-pyran-2-one Analogues

| Structural Class | Key Features | Example Compound |

|---|---|---|

| Simple Alkyl-substituted | Alkyl groups at various positions on the pyranone ring | - |

| Hydroxy-substituted | One or more hydroxyl groups on the pyranone ring | Triacetic acid lactone |

| Fused Polycyclic | Pyranone ring fused to other aromatic or aliphatic rings | (+)-Dermolactone |

| Benzoisochromanquinones | Pyranone fused to a quinone and aromatic system | Cardinalins |

Advanced Synthetic Methodologies for Tetrahydro 4,6,6 Trimethyl 2h Pyran 2 One and Its Chiral Analogues

Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one, a δ-lactone, typically involves a primary disconnection of the ester bond within the ring. This reveals a 6-hydroxy-2,2,4-trimethylhexanoic acid as the immediate precursor. This hydroxy acid can be further disconnected to identify simpler, commercially available starting materials.

Key retrosynthetic approaches often target acyclic precursors that can be induced to cyclize. For instance, the carbon skeleton can be traced back to precursors like citronellal (B1669106) or derivatives of linalool (B1675412), which already contain some of the required stereochemical and structural features. mdpi.com Another common strategy involves the construction of the tetrahydropyran (B127337) ring from simple building blocks, followed by functional group manipulation to introduce the lactone moiety.

A practical synthesis of a closely related racemic alcohol, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, starts from the industrial intermediate 6-methylhept-5-en-2-one. mdpi.comresearchgate.net This approach involves the following key steps:

Alkynylation: Addition of an ethynyl (B1212043) group to the ketone to form an alcohol analogous to dehydrolinalool. researchgate.net

Cyclization: Acid-catalyzed cyclization, for example using formic acid, to construct the 2,2,6-trimethyltetrahydro-2H-pyran ring system. researchgate.net

Functional Group Conversion: Oxidative cleavage of the ethynyl group and subsequent reduction to the primary alcohol. mdpi.comresearchgate.net This alcohol precursor can then be oxidized to the corresponding carboxylic acid, which upon intramolecular cyclization would yield the target lactone.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol is a central challenge in the synthesis of chiral analogues of this compound. Several advanced methods are employed to synthesize enantiomerically pure or enriched forms of this and related compounds.

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. Terpenes are particularly valuable precursors for the synthesis of substituted tetrahydropyrans due to their structural similarity and availability.

(R)- and (S)-linalool, which are readily available from the chiral pool, serve as excellent starting points for the stereoselective synthesis of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a direct precursor to the corresponding lactone. mdpi.comresearchgate.net A typical synthetic sequence involves:

Regioselective Epoxidation: The trisubstituted double bond of linalool is selectively epoxidized.

Acid-Catalyzed Cyclization: The resulting epoxy alcohol is treated with an acid, such as (+)-10-camphorsulfonic acid (CSA), to induce a stereospecific cyclization, forming the tetrahydropyran ring with defined stereochemistry at the newly formed chiral centers. mdpi.comresearchgate.net The enantiopurity of the final product can often be enhanced through the fractional crystallization of key intermediates. mdpi.com

Biocatalysis offers a powerful and environmentally benign method for obtaining enantiomerically pure compounds. nih.gov Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. nih.govresearchgate.net

This strategy has been successfully applied to the resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.comresearchgate.net The process exploits the differential reaction rates of enantiomers with a specific enzyme, typically a lipase (B570770). In a notable example, two lipases with opposite enantioselectivity were used to resolve the racemic alcohol on a large scale:

Novozym® 435 lipase selectively acetylates one enantiomer, leaving the other unreacted.

Lipase AK acetylates the opposite enantiomer.

By employing these two enzymes in separate acetylation reactions, both enantiomers of the alcohol can be obtained in high enantiomeric purity. mdpi.com This enzymatic approach provides a highly efficient route to chiral building blocks that can be further transformed into the target lactones. researchgate.net

| Enzyme | Substrate | Reaction | Product 1 (Unreacted) | Product 2 (Acetylated) | Ref. |

| Novozym® 435 | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | (S)-alcohol | (R)-acetate | mdpi.com |

| Lipase AK | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | (R)-alcohol | (S)-acetate | mdpi.com |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric lactonization is one possibility, a more common strategy involves the asymmetric synthesis of a key intermediate, which is then cyclized.

For the construction of substituted tetrahydropyran rings, several catalytic asymmetric methods are prominent:

Asymmetric Allylation: The Keck asymmetric allylation protocol, which uses a chiral (R)-BINOL/Ti(O-iPr)₄ complex, can be used to create chiral homoallylic alcohols from aldehydes. scispace.com These alcohols are versatile intermediates for subsequent ring-closing metathesis to form unsaturated pyranones. scispace.com

Asymmetric Prins Cyclization: The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing the tetrahydropyran ring. semanticscholar.org The use of chiral Brønsted acids as catalysts can induce high levels of enantioselectivity, providing access to chiral polysubstituted tetrahydropyrans. organic-chemistry.org

Catalytic Asymmetric Annulation: A two-step process involving the catalytic asymmetric allylation of an aldehyde, followed by reaction with a second aldehyde and a Lewis acid (like TMSOTf), can afford cis- or trans-disubstituted pyrans with high stereocontrol. nih.govnih.govresearchgate.net

Total Synthesis Routes to Complex Tetrahydro-2H-pyran-2-one Structures

The total synthesis of complex molecules containing the tetrahydro-2H-pyran-2-one core often requires multi-step sequences that strategically build molecular complexity. flinders.edu.au

The construction of the tetrahydropyran ring is the pivotal step in these syntheses. Several robust cyclization strategies are frequently employed:

Prins Cyclization: This acid-catalyzed reaction between an aldehyde and a homoallylic alcohol is one of the most common methods for forming the tetrahydropyran ring stereoselectively. semanticscholar.orgresearchgate.net Lewis acids such as TiCl₄, SnCl₄, and BiCl₃ are often used to promote the reaction. semanticscholar.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic ethers, including dihydro-2H-pyran-2-ones. scispace.com The reaction typically involves an acyclic diene precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the ring. scispace.com

Intramolecular Hydroalkoxylation/Oxa-Michael Reactions: The intramolecular addition of a hydroxyl group to an activated double bond (oxa-Michael reaction) or an unactivated olefin (hydroalkoxylation) is an effective method for pyran ring formation. researchgate.net These reactions can be catalyzed by acids, bases, or transition metals.

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde or ketone (an oxo-Diels-Alder reaction) provides a direct route to dihydropyran systems, which can then be reduced to the desired tetrahydropyran skeleton. researchgate.net

A representative multi-step synthesis of a tetrahydropyran core, which can be adapted to form the target lactone, starts from 6-methylhept-5-en-2-one. researchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Ref. |

| 1 | 6-methylhept-5-en-2-one | Ethynylmagnesium bromide, THF, -70°C to rt | Dehydrolinalool | researchgate.net |

| 2 | Dehydrolinalool | HCOOH/H₂O (85:15), reflux | 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran | researchgate.net |

| 3 | 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran | NaIO₄, RuCl₃·H₂O (cat.), CCl₄/CH₃CN/H₂O | (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)carboxylic acid | mdpi.com |

| 4 | (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)carboxylic acid | ClCOOEt/Et₃N, then NaBH₄, H₂O | (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | mdpi.comresearchgate.net |

The final conversion from the carboxylic acid or alcohol intermediate to the target lactone, this compound, would involve standard functional group manipulations not detailed in the cited route.

Domino and Cascade Reactions in Pyranone Synthesis

Domino and cascade reactions represent a powerful strategy in modern organic synthesis, enabling the construction of complex molecular architectures like the pyranone core in a single, efficient operation. nih.govscribd.com These reactions, in which multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer significant advantages in terms of atom economy, reduced waste generation, and decreased consumption of time, energy, and resources. nih.gov The synthesis of pyranone derivatives often employs elegant domino processes that can involve a series of transformations such as Michael additions, intramolecular cyclizations, and elimination or aromatization steps. nih.govnih.gov

A common strategy involves the reaction of active methylene (B1212753) compounds with α,β-unsaturated carbonyl compounds. For instance, a highly efficient domino protocol has been developed for the synthesis of various substituted 2H-pyran-3-carbonitriles. nih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and subsequent ring-opening and closing sequences. nih.govacs.org Mechanistic studies reveal that these reactions can proceed through a cascade of steps, including Michael addition, intramolecular C- and O-cyclization, and finally aromatization to yield the desired pyranone product. nih.gov

While specific domino reactions for the direct synthesis of this compound are not extensively detailed, the underlying principles are broadly applicable. The construction of the tetrahydropyranone ring can be envisioned through a tandem SN2′−Prins cyclization, a method shown to be effective for creating tetrasubstituted tetrahydro-2H-pyrans with high diastereoselectivity. researchgate.net Such a process could theoretically start from appropriately substituted precursors to form the required C-C and C-O bonds and set the stereocenters in a single step. The efficiency of these reactions is highlighted by their ability to form multiple new bonds and stereocenters in one operation, significantly streamlining the synthetic process. scribd.com

Table 1: Examples of Domino/Cascade Reactions in Pyranone Synthesis

| Reaction Type | Starting Materials | Key Steps | Product Type | Reference |

| Base-catalyzed Domino Reaction | α-aroylketene dithioacetals, malononitrile | Addition-elimination, intramolecular cyclization, ring opening/closing | 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles | nih.gov |

| Metal-free Cascade Reaction | dialkyl (2E)-2-{2-oxo-3-[(2E)-3-aryl-2-propenoyl]-2H-chromen-4-yl}-2-butenedioates, α,α-dicyanoolefins | Michael addition, intramolecular C- and O-cyclization, aromatization | Polysubstituted pyrano[3',4':3,4]cyclopenta[1,2-c]chromenes | nih.gov |

| Organocatalytic Cascade Reaction | α,β-unsaturated aldehydes, 6-hydroxy-2H-pyran-3(6H)-one | oxa-Michael/Michael cascade | hexahydro-4H-furo[2,3-b]pyrane framework | sciforum.net |

Green Chemistry Principles and Sustainable Synthesis of Pyranones

The synthesis of pyranones and related lactones is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances and promote sustainable practices. eurekaselect.comjmaterenvironsci.comresearchgate.net This involves developing eco-friendly protocols that utilize renewable resources, employ safer solvents, and enhance energy efficiency. jmaterenvironsci.comresearchgate.net Lactones, as a class, are considered important platform compounds for a future bio-based economy, with applications as green solvents and fuel precursors, reinforcing the need for their sustainable production. mdpi.comresearchgate.net

Key green strategies in pyranone synthesis include:

Use of Greener Solvents: A significant focus is on replacing hazardous organic solvents with more environmentally benign alternatives. Water and ethanol (B145695) are often employed as reaction media. nih.govjmaterenvironsci.com For example, a green cascade approach for synthesizing pyrano-fused chromenes utilizes ethanol as the solvent under reflux conditions. nih.govdocumentsdelivered.com

Renewable Starting Materials: There is a growing interest in synthesizing valuable lactones from renewable resources like biomass. mdpi.comacs.org An approach has been developed to synthesize high-valued macrocyclic lactones utilizing olive oil, which is rich in unsaturated fatty acids. acs.org Another method starts from furfuryl alcohol, a renewable resource derived from bran or bagasse, to produce 6-substituted 2-pyrones. acs.org

Catalysis: The use of transition-metal-free catalysts and biocatalysts aligns with green chemistry goals. nih.govnih.gov Organocatalysis and photocatalysis have been combined to develop visible-light-mediated protocols for lactone synthesis via C-H activation of alcohols, using household bulbs as the light source. rsc.org Biocatalytic routes, such as Baeyer-Villiger oxidations using enzymes, offer a green alternative to traditional chemical methods, providing high selectivity and access to important chiral synthons. nih.gov

Energy Efficiency: Microwave-assisted transformations are a key technology for reducing reaction times and energy consumption compared to conventional heating. eurekaselect.com These methods have been applied to the synthesis of 2H-pyran-2-ones under various conditions, including neat (solvent-free) reactions. eurekaselect.com

Table 2: Green Chemistry Approaches in Lactone/Pyranone Synthesis

| Green Principle | Methodology/Reagent | Example Application | Advantages | Reference |

| Alternative Solvents | Ethanol, Water | Synthesis of pyrano-fused chromenes | Reduced toxicity, readily available, environmentally benign | nih.gov, jmaterenvironsci.com |

| Renewable Feedstocks | Olive Oil, Furfuryl Alcohol | Synthesis of macrocyclic lactones and 6-substituted 2-pyrones | Reduces reliance on fossil fuels, utilizes biomass | acs.org, acs.org |

| Catalysis | Photoorganocatalysis | C-H activation/alkylation of alcohols for lactone synthesis | Uses visible light, avoids heavy metals, high efficiency | rsc.org |

| Energy Efficiency | Microwave Irradiation | Transformations of 2H-pyran-2-ones | Rapid reactions, reduced energy consumption | eurekaselect.com |

| Biocatalysis | Baeyer-Villiger monooxygenases (BVMOs) | Enzymatic synthesis of lactones from ketones | High selectivity, mild reaction conditions, environmentally friendly | nih.gov |

Industrial-Scale Synthetic Approaches and Efficiency Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents significant challenges, requiring rigorous process optimization to ensure economic viability, safety, and sustainability. migrationletters.comfraunhofer.de For tetrahydropyran derivatives, methods suitable for industrial production are crucial, particularly for applications in materials science and pharmaceuticals. google.com The primary goals of industrial-scale optimization include maximizing yield, minimizing costs (both operational and investment), reducing energy consumption, and limiting the generation of waste and harmful byproducts. migrationletters.comfraunhofer.de

A key aspect of scaling up is the development of robust and efficient synthetic intermediates. Patents describe production methods for tetrahydro-2H-pyran derivatives that can be synthesized in high yield without using expensive reagents, making them suitable for industrial application. google.com The optimization of reaction conditions is paramount. This involves a systematic refinement of parameters such as temperature, pressure, catalyst loading, and solvent choice. migrationletters.com For instance, in the preparation of precursors for tetrahydro-4H-pyran-4-one, a laboratory procedure was extensively optimized to be carried out in a single solvent (toluene), allowing for direct product isolation by filtration and facilitating solvent recovery and recycling. researchgate.net

Table 3: Considerations for Industrial-Scale Synthesis and Optimization

| Factor | Key Objective | Optimization Strategy | Potential Benefit | Reference |

| Cost-Effectiveness | Minimize raw material and operational costs | Use of inexpensive reagents; efficient intermediates; catalyst recycling | Improved economic viability of the process | google.com, fraunhofer.de |

| Process Efficiency | Maximize product yield and throughput | Systematic refinement of reaction conditions (temperature, pressure); use of continuous-flow reactors | Higher productivity, lower energy consumption per unit of product | migrationletters.com |

| Waste Reduction | Minimize effluent and byproducts | Solvent recovery and recycling; development of atom-economic reactions | Reduced environmental impact and disposal costs | researchgate.net |

| Safety | Ensure safe plant operation | Adherence to environmental and safety requirements; better control of reaction parameters | Prevention of accidents and hazardous releases | fraunhofer.de |

| Process Design | Develop the most effective plant configuration | Computer-aided simulations; multi-objective optimization | Rational decision-making based on a complete range of optimal solutions | fraunhofer.de |

Chemical Reactivity, Transformation, and Mechanistic Organic Chemistry of Tetrahydro 4,6,6 Trimethyl 2h Pyran 2 One

Ring-Opening and Ring-Closing Reactions of the Lactone Moiety

The core reactivity of the lactone moiety in Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one involves the cleavage of the endocyclic ester bond. This can be achieved through various nucleophilic attacks on the carbonyl carbon, leading to ring-opened products. Conversely, the formation of the lactone ring proceeds via intramolecular cyclization.

Ring-Opening Reactions: Like acyclic esters, lactones undergo hydrolysis under both acidic and basic conditions. wikipedia.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), initiates a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the ester bond to form the sodium salt of the parent hydroxy-carboxylic acid (5-hydroxy-3,5-dimethylhexanoate). wikipedia.org Subsequent acidification protonates the carboxylate to yield the final hydroxy acid. The hydrolysis of lactones is a reversible reaction, but the equilibrium generally favors the ring-opened product under basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This process is also reversible, and the position of the equilibrium depends on the concentration of water. nih.gov The mechanism is indicative of acyl cleavage. nih.gov

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines results in the ring-opening of the lactone to form the corresponding hydroxy-amide. wikipedia.org

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone. This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to ring-opening and subsequent reduction of both the ester and the resulting aldehyde intermediate to furnish the corresponding diol, 3,5-dimethylhexane-1,5-diol. wikipedia.orgyoutube.com

Ring-Closing Reactions (Lactonization): The synthesis of this compound is achieved through the intramolecular esterification of its corresponding hydroxy-carboxylic acid, 5-hydroxy-3,5-dimethylhexanoic acid. This process, known as lactonization, is particularly favorable for the formation of five- and six-membered rings like γ- and δ-lactones. wikipedia.orgbritannica.com The formation of saturated δ-lactones from hydroxy fatty acids is a known transformation. researchgate.net Numerous methods exist to facilitate lactonization, often involving acid catalysis to activate the carboxylic acid group toward intramolecular nucleophilic attack by the hydroxyl group. youtube.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Base-Catalyzed Ring Opening | NaOH, H₂O then H₃O⁺ | 5-hydroxy-3,5-dimethylhexanoic acid |

| Acid-Catalyzed Ring Opening | H₃O⁺, H₂O | 5-hydroxy-3,5-dimethylhexanoic acid |

| Aminolysis | RNH₂ | N-alkyl-5-hydroxy-3,5-dimethylhexanamide |

| Reduction | 1) LiAlH₄ 2) H₂O | 3,5-dimethylhexane-1,5-diol |

| Ring Closing (Lactonization) | H⁺ (catalyst) | This compound |

Functional Group Interconversions and Derivatization Strategies

Beyond simple ring-opening, the lactone functionality can be converted into other functional groups or used as a scaffold for further derivatization.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) react with lactones in a manner similar to esters. Two equivalents of the Grignard reagent add to the carbonyl group. chemistrysteps.com The first equivalent attacks the carbonyl, leading to ring-opening and the formation of a ketone intermediate. This ketone is more reactive than the starting lactone and immediately reacts with a second equivalent of the Grignard reagent to yield a diol after acidic workup. chemistrysteps.comcommonorganicchemistry.comyoutube.comorganic-chemistry.org For example, reacting this compound with excess methylmagnesium bromide would produce 2,3,5-trimethylhexane-2,5-diol.

α-Functionalization: The carbon atom adjacent to the carbonyl group (C-3) is the α-carbon. The protons on this carbon are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-position. This is a common strategy for the derivatization of esters and lactones.

Conversion to Cyclic Ethers: The reduction of δ-lactones to their corresponding cyclic ethers (tetrahydropyrans) can be achieved under specific conditions, for example, using Adams catalyst in an acidic medium or with trichlorosilane. duke.edu

Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring

The reactivity of the saturated pyranone ring in this compound towards substitution reactions is dictated by the electronic nature of the lactone group.

Nucleophilic Reactions: The primary sites for nucleophilic attack on the pyranone ring are the electrophilic carbon atoms. In a saturated lactone, the most electrophilic center is the carbonyl carbon (C-2). researchgate.net As discussed previously, nucleophilic attack at this position typically results in nucleophilic acyl substitution, leading to ring-opening rather than substitution on the ring itself. researchgate.net This contrasts with unsaturated 2H-pyran-2-ones, which possess additional electrophilic centers at C-4 and C-6 that can be susceptible to nucleophilic attack, often leading to ring transformations. clockss.org

Electrophilic Reactions: The pyranone ring of the title compound is saturated and lacks the π-electron system that would make it susceptible to electrophilic aromatic substitution. Electrophilic substitution reactions are therefore not a characteristic feature of this molecule's reactivity. However, as mentioned in section 4.2, the enolate formed under basic conditions can react with electrophiles, which constitutes an electrophilic substitution at the α-carbon. chemrxiv.orgnih.gov

Rearrangement Reactions and Valence Isomerizations

Valence Isomerizations: A key feature of the chemistry of unsaturated 2H-pyrans is their tendency to undergo reversible valence isomerization via a 6π-electrocyclization process to form open-chain 1-oxatrienes (dienones). nih.gov This equilibrium is fundamental to the reactivity of 2H-pyran systems. However, This compound is a saturated molecule and does not possess the necessary conjugated π-system to undergo such valence isomerization.

Rearrangement Reactions: While the formation of lactones can be the result of rearrangement reactions like the Baeyer-Villiger oxidation (the oxidation of a cyclic ketone with a peracid), the lactone ring itself is generally stable and does not readily undergo skeletal rearrangements under typical conditions. libretexts.org Specific rearrangements, such as translactonization from a δ-lactone to a more stable γ-lactone, can occur under certain conditions, often involving ring-opening followed by re-cyclization, but this is not a general reaction pathway without specific structural drivers. nih.govresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) Involving Pyranone Systems

The Diels-Alder reaction is a powerful tool for forming six-membered rings and is a hallmark of the reactivity of unsaturated 2-pyrone systems.

It is crucial to note that This compound, being a saturated lactone, lacks the conjugated diene system required to participate as the diene component in a Diels-Alder reaction. The following discussion pertains to the reactivity of the corresponding unsaturated 2-pyrone systems and is provided for context as stipulated by the article's outline.

Unsaturated 2-pyrones are versatile dienes in [4+2] cycloaddition reactions. These reactions provide access to multifunctional bicyclic structures which can subsequently be transformed into highly substituted six-membered rings. clockss.org

| Diene | Dienophile | Reaction Type | Key Outcome/Product Type |

|---|---|---|---|

| Electron-poor 2-pyrone | Electron-rich alkene | Inverse Electron Demand | Bridged bicyclic lactone |

| Substituted 2-pyrone | Alkyne | Normal or Inverse Demand | Polysubstituted aromatic compound (after CO₂ extrusion) |

| 2-pyrone | Electron-deficient alkene | Normal Demand (often requires catalysis) | Multifunctional bicyclic adduct |

The most common type of cycloaddition involving 2-pyrones is the inverse electron demand Diels-Alder (IEDDA) reaction. Due to the electron-withdrawing nature of the carbonyl group and the ring oxygen, the 2-pyrone ring acts as an electron-poor diene. It therefore reacts readily with electron-rich dienophiles (alkenes or alkynes bearing electron-donating groups). These reactions provide efficient access to bridged bicyclic lactones. These adducts can subsequently lose a molecule of carbon dioxide via a retro-Diels-Alder reaction to yield densely functionalized 1,3-cyclohexadienes or aromatic compounds.

The outcome of cycloaddition reactions involving 2-pyrones is governed by regiochemical and stereochemical factors.

Regioselectivity: The regioselectivity of the addition (the relative orientation of the diene and dienophile) is influenced by the electronic and steric properties of the substituents on both reacting partners. For instance, in the reaction of substituted 2-pyrones with unsymmetrical alkynes, the formation of one regioisomer over another can often be rationalized by considering the stability of potential zwitterionic intermediates or by frontier molecular orbital analysis.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. For 2-pyrone cycloadditions, the endo/exo selectivity can be influenced by reaction conditions, the presence of Lewis acid catalysts, or even bifunctional organic catalysts, which can favor the formation of one diastereomer with high enantioselectivity.

Advanced Mechanistic Investigations via Kinetic and Isotopic Labeling Studies

Advanced mechanistic investigations into the chemical reactivity and transformation of this compound, a substituted δ-lactone, rely on sophisticated techniques such as kinetic studies and isotopic labeling. While specific experimental data for this particular compound is not extensively available in public literature, a comprehensive understanding of its mechanistic pathways can be inferred from studies on analogous tetrahydropyran-2-one systems and general principles of lactone reactivity. These studies are crucial for elucidating the precise sequence of bond-breaking and bond-forming events that occur during its transformations.

Kinetic studies, which measure the rate of a chemical reaction, provide invaluable information about the transition state of a reaction and the factors that influence it. For instance, the rate of hydrolysis of δ-lactones is highly dependent on pH and the presence of catalysts. In acidic and neutral media, the hydrolysis of tetrahydropyran-2-yl alkanoates is proposed to proceed through an AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves the protonation of the ester oxygen, followed by the rate-limiting formation of a tertiary carbocation intermediate at the C6 position, stabilized by the gem-dimethyl group. The trimethyl substitution at the 4 and 6 positions would be expected to influence the stability of intermediates and, consequently, the reaction kinetics.

Isotopic labeling provides a more detailed view of reaction mechanisms by tracing the fate of specific atoms. By replacing an atom with its heavier isotope (e.g., 18O for 16O or 2H (deuterium) for 1H), scientists can track its position throughout a reaction, offering definitive proof of bond cleavage and formation sites.

A hypothetical study on the hydrolysis of this compound could employ 18O-labeled water to distinguish between acyl-oxygen and alkyl-oxygen cleavage. If the reaction proceeds via an AAc2 mechanism, the 18O label would be incorporated into the resulting carboxylic acid. Conversely, in an AAl1 mechanism, the 18O would be found in the alcohol moiety of the ring-opened product. Based on studies of similar tetrahydropyran (B127337) derivatives, an AAl1 mechanism is the more probable pathway under acidic conditions.

Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between a normal reactant and one that is isotopically substituted at a specific position, can reveal whether a particular bond is broken in the rate-determining step. For example, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if a C-H bond at a reactive site is cleaved during the slowest step of the reaction. While less common for the core lactone structure itself, such studies could be instrumental in understanding reactions involving the substituent methyl groups.

Computational studies, such as Density Functional Theory (DFT) calculations, complement experimental findings by modeling the reaction pathways and transition states. For the ring-opening of δ-lactones, DFT studies have suggested the formation of a stable oxocarbenium ion intermediate. The presence of electron-donating methyl groups at the C4 and C6 positions in this compound would be expected to stabilize such a positively charged intermediate, thereby influencing the activation energy and rate of the ring-opening process.

The following tables present hypothetical data to illustrate the expected outcomes of kinetic and isotopic labeling studies on the hydrolysis of this compound, based on established principles of lactone chemistry.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound under Various pH Conditions

| pH | Rate Constant (k, s-1) | Proposed Predominant Mechanism |

| 1 | 5.2 x 10-4 | AAl1 |

| 4 | 8.9 x 10-6 | AAl1 |

| 7 | 1.5 x 10-8 | Neutral Hydrolysis |

| 10 | 1.8 x 10-8 | Neutral Hydrolysis |

| 13 | 3.1 x 10-7 | BAc2 (slow) |

Table 2: Hypothetical 18O Isotopic Labeling Results for the Acid-Catalyzed Hydrolysis of this compound in H218O

| Product Fragment | 18O Incorporation (%) | Mechanistic Implication |

| Carboxylate Group | < 1% | Inconsistent with AAc2 |

| Hydroxyl Group (from ring-opening) | > 99% | Consistent with AAl1 |

Table 3: Hypothetical Solvent Deuterium Kinetic Isotope Effect for the Acid-Catalyzed Hydrolysis of this compound

| Solvent | Rate Constant (k, s-1) | kH2O/kD2O | Mechanistic Implication |

| H2O | 5.2 x 10-4 | 0.45 | Pre-equilibrium protonation (AAl1) |

| D2O | 1.15 x 10-3 |

These advanced mechanistic studies, combining kinetics, isotopic labeling, and computational chemistry, are essential for a fundamental understanding of the reactivity of this compound and for predicting its behavior in various chemical environments.

Inability to Fulfill Request Due to Lack of Specific Scientific Data

A comprehensive and thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound This compound . The detailed analytical and spectroscopic information required to populate the requested article outline—including High-Resolution Mass Spectrometry, advanced multi-dimensional and dynamic Nuclear Magnetic Resonance (NMR), chiroptical spectroscopy, and X-ray crystallography—does not appear to be available in published research for this specific molecule.

The initial investigation highlighted a potential confusion with a similarly named but structurally distinct compound known as "wine lactone." It is crucial to clarify that "wine lactone" is a bicyclic molecule (IUPAC name: (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one), whereas the requested compound, this compound, is a monocyclic substituted tetrahydropyranone ring. Research and data pertaining to "wine lactone" are not applicable to the user's specific request.

Subsequent, highly targeted searches for the exact structure and molecular formula (C9H16O2) of this compound failed to yield any publications detailing its characterization using the sophisticated techniques specified in the outline. While general methodologies for these analytical techniques are well-documented for the broader classes of lactones and pyranones, applying such general information would not meet the strict requirement of focusing solely on the specified compound.

Generating an article that adheres to the provided outline would necessitate fabricating data or incorrectly applying data from related but different molecules. This would be scientifically inaccurate and violate the core principles of providing factual, verifiable information. Therefore, the request to generate the specified article cannot be fulfilled at this time due to the absence of the required source material in the scientific domain.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Pyranone Research

Chromatographic Methods for Isolation, Purification, and Enantiomeric Purity Assessment

The isolation, purification, and assessment of enantiomeric purity of "Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one" and related pyranone derivatives are critically dependent on advanced chromatographic techniques. The inherent chirality of many substituted pyranones necessitates the use of specialized chiral stationary phases (CSPs) to resolve enantiomers, which is essential for understanding their biological activity and ensuring the quality of enantiomerically pure products. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are the primary methods employed in this field, each offering distinct advantages.

Gas Chromatography (GC) in Pyranone Analysis

Gas chromatography, particularly with chiral stationary phases, is a powerful tool for the enantioselective analysis of volatile pyranone derivatives. Cyclodextrin-based CSPs are frequently utilized for the separation of chiral lactones and other fragrance compounds. These CSPs, which are macrocyclic oligosaccharides, form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.

Detailed Research Findings: Research on the enantiomeric analysis of flavor and fragrance compounds, including various lactones, has demonstrated the efficacy of GC with cyclodextrin-based columns. For instance, in the analysis of chiral lactones found in foods, on-line coupled reversed-phase liquid chromatography-gas chromatography (RPLC-GC) has been successfully applied for chirospecific analysis. researchgate.netselvita.com This method allows for the determination of the enantiomeric composition of these compounds, which is crucial for identifying the addition of synthetic flavorings. researchgate.net

The selection of the appropriate cyclodextrin (B1172386) derivative as the chiral selector is paramount for achieving optimal separation. The degree and type of substitution on the cyclodextrin molecule significantly influence its enantioselective recognition capabilities.

Table 1: Representative GC Conditions for Chiral Separation of Lactones (Analogous Compounds)

| Analyte | Chiral Stationary Phase | Column Dimensions | Oven Temperature Program | Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|---|

| γ-Lactones | 2,3-di-O-ethyl-6-O-TBDMS-β-cyclodextrin | 25 m x 0.25 mm i.d. | 60°C (1 min), then 2°C/min to 180°C | Helium | FID | researchgate.net |

| δ-Lactones | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 30 m x 0.25 mm i.d., 0.25 µm film thickness | Isothermal at 120°C | Hydrogen | FID | General Method |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography is an indispensable technique for both the analytical determination of enantiomeric purity and the preparative isolation of pyranone enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.

Detailed Research Findings: In the synthesis of pyran and pyranone natural products, HPLC with chiral stationary phases is often the method of choice for determining the enantiomeric excess (ee) of the synthesized compounds. For instance, in the enantioselective synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, a related pyranone, chiral GC was used to determine the enantiomeric purity of a precursor, highlighting the importance of chromatographic methods in stereoselective synthesis. scispace.com While specific HPLC data for "this compound" is not readily available in the reviewed literature, the general principles and methods applied to similar structures are directly relevant.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), plays a crucial role in achieving separation on polysaccharide-based CSPs. The nature and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers.

Table 2: Typical HPLC Parameters for Chiral Resolution of Pyranone-like Compounds

| Compound Type | Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|---|

| Substituted Tetrahydropyrans | Cellulose tris(3,5-dimethylphenylcarbamate) | 250 mm x 4.6 mm i.d. | Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | UV at 254 nm |

| Pyranone Derivatives | Amylose tris(3,5-dimethylphenylcarbamate) | 150 mm x 4.6 mm i.d. | Hexane/Ethanol (80:20, v/v) | 0.8 mL/min | UV at 220 nm |

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

Supercritical fluid chromatography has emerged as a powerful and "green" alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol, SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. selvita.comchiraltech.com

Detailed Research Findings: SFC is particularly well-suited for high-throughput screening of chiral compounds in drug discovery and for preparative-scale purifications. researchgate.net The principles of chiral recognition on polysaccharide-based CSPs are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and improved efficiency. For volatile flavor and fragrance compounds, SFC provides a valuable method for purification without the need for complex trapping systems that are often required in preparative GC. chiraltech.com

The selection of the organic modifier and its concentration are critical parameters for optimizing chiral separations in SFC. Different alcohols can provide different selectivities, and their optimization is a key part of method development.

Table 3: Illustrative SFC Conditions for Enantiomeric Separation of Chiral Molecules

| Compound Class | Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Backpressure | Detection |

|---|---|---|---|---|---|---|

| Pharmaceuticals | Chiralpak AD-H | 250 mm x 4.6 mm i.d. | CO2/Methanol (85:15, v/v) | 3.0 mL/min | 150 bar | UV at 230 nm |

| Flavor Compounds | Chiralcel OJ-H | 150 mm x 4.6 mm i.d. | CO2/Ethanol (90:10, v/v) | 2.5 mL/min | 120 bar | UV at 210 nm |

Theoretical and Computational Chemistry Applied to Tetrahydro 4,6,6 Trimethyl 2h Pyran 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties and thermodynamic stability of Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one. These calculations solve approximations of the Schrödinger equation to find the molecule's optimal geometry and energy.

Methods and Basis Sets: The most common approach involves geometry optimization using DFT functionals such as B3LYP, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). semanticscholar.org Vibrational frequency analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. semanticscholar.org

Electronic Properties: Key electronic descriptors can be calculated to understand the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov For pyran-2-one derivatives, the HOMO and LUMO are typically located on the pyran ring structure. scifiniti.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. semanticscholar.org

Energetics: The enthalpy of formation and Gibbs free energy can be calculated to assess the thermodynamic stability of the molecule. scifiniti.com For the parent tetrahydropyran (B127337) ring, the chair conformation is significantly more stable than twist or boat conformers by approximately 6-7 kcal/mol, a preference that is expected to be maintained in its substituted derivatives. researchgate.net The table below shows typical global reactivity descriptors calculated for pyran-2-one analogues using DFT, which provide quantitative measures of their stability and reactivity. scifiniti.comscifiniti.com

| Descriptor | Symbol | Typical Calculated Value Range (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 to 5.5 | Chemical reactivity and stability |

| Chemical Potential | μ | -3.8 to -4.8 | Tendency of electrons to escape |

| Chemical Hardness | η | 2.0 to 2.8 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 2.5 to 4.0 | Propensity to accept electrons |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While quantum calculations provide information on static structures, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the dynamic behavior and conformational landscape of this compound.

Conformational Sampling: The tetrahydropyran ring is not rigid and can adopt several conformations, such as the chair, boat, and twist-boat forms. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, allowing for the observation of transitions between different conformations. semanticscholar.org MC simulations generate a multitude of molecular configurations through random changes and assess them based on their energetic feasibility, effectively mapping the potential energy surface. For substituted tetrahydropyran rings, DFT calculations and experimental analysis consistently show a strong preference for a chair-like conformation. beilstein-journals.org

Influence of Substituents: The trimethyl substitution pattern on the pyran-2-one ring significantly influences the conformational equilibrium. The gem-dimethyl group at the C6 position and the methyl group at the C4 position can introduce steric strain and stereoelectronic effects that stabilize or destabilize certain conformations. MD and MC simulations can quantify the relative populations of different chair conformers (e.g., with the C4-methyl group in an axial versus equatorial position) and the energy barriers for ring inversion. cwu.edu

Solvent Effects: These simulations are particularly powerful for studying the molecule's behavior in a condensed phase. By explicitly including solvent molecules (like water), MD simulations can model solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen, and determine how the solvent environment affects conformational preferences. semanticscholar.org

Computational Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, which aids in their structural characterization.

Vibrational Spectroscopy: DFT calculations at levels like B3LYP/6-311G** can accurately predict the infrared (IR) and Raman spectra of pyran-2-one derivatives. scifiniti.comscifiniti.com By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes to observed absorption bands. For instance, the characteristic C=O stretching frequency of the lactone is a prominent feature that can be precisely calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.org These theoretical chemical shifts are often calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental values to aid in the complete assignment of NMR spectra and confirm the molecule's constitution and stereochemistry.

Electronic Spectroscopy: For predicting electronic properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. semanticscholar.org By calculating the electronic transition energies and oscillator strengths, one can predict the absorption maxima (λmax) corresponding to electronic excitations, such as the n→π* transition associated with the carbonyl group.

Modeling of Reaction Pathways and Transition States

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including those involving this compound. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them.

Reaction Mechanisms: The lactone functionality in this compound is a key site for reactivity, particularly hydrolysis. Computational methods can be used to model the mechanism of both acid-catalyzed and base-promoted hydrolysis. For similar tetrahydropyran-2-yl esters, studies indicate that in acidic and neutral conditions, the reaction proceeds via an AAl-1 mechanism involving the formation of a tetrahydropyran-2-yl carbonium ion as the rate-limiting step. rsc.org

Transition State Theory: By using DFT, researchers can locate the geometry of the transition state for a given reaction step and calculate its energy. This allows for the determination of the activation energy (Ea) and other kinetic parameters. For instance, in a base-promoted hydrolysis, the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon can be modeled. Computational studies on the thermal decomposition of related dihydropyran compounds have successfully used DFT to model concerted six-membered transition states and calculate activation energies that align with experimental data. mdpi.com Such analyses can reveal how substituents, like the trimethyl groups, influence reaction rates through steric and electronic effects. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (non-clinical)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity or a specific physical property. While specific SAR studies on this compound are not widely reported, the methodologies can be applied to understand how structural modifications would affect its potential biological roles.

Descriptor Calculation: The first step in SAR modeling is to characterize the molecule using a set of numerical parameters, or "descriptors." These can be calculated from the 2D or 3D structure and fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges. semanticscholar.org

Hydrophobic: LogP (octanol-water partition coefficient).

Model Building: A dataset of related compounds with known activities is used to build a mathematical model that links these descriptors to the observed activity. This can be a linear regression model or a more complex machine learning algorithm. The resulting QSAR equation can then be used to predict the activity of new, untested compounds like this compound or its derivatives.

Environmental Transformation and Degradation Pathways of Tetrahydro 2h Pyran 2 Ones

Biodegradation Studies and Microbial Metabolism of Pyranones

The biodegradation of organic molecules is a key process governing their persistence in the environment. This process is mediated by microorganisms that utilize these compounds as a source of carbon and energy. The biodegradability of a substance is influenced by its chemical structure, including features like alkyl substitution.

The presence of methyl groups on the pyranone ring, as in Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one, may influence its biodegradability. Alkyl substitution can sometimes hinder enzymatic action due to steric effects, potentially leading to a slower rate of degradation compared to the unsubstituted parent lactone. However, many microorganisms possess a diverse array of enzymes capable of metabolizing a wide range of substituted organic compounds. For instance, some bacterial strains are known to degrade various lactones, including those with alkyl substituents. The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide and water.

Table 1: Postulated Microbial Metabolism Pathway for this compound

| Step | Transformation | Intermediate/Product | Enzymatic Process (Hypothesized) |

| 1 | Lactone Ring Opening | 5-Hydroxy-3,5-dimethylhexanoic acid | Lactonase / Esterase |

| 2 | Oxidation of Hydroxy Acid | Subsequent keto-acids and smaller chain carboxylic acids | Dehydrogenases, Oxidases |

| 3 | Carbon Chain Cleavage | Acetyl-CoA and other small organic molecules | β-oxidation pathway enzymes |

| 4 | Central Metabolism | Carbon Dioxide and Water | Citric Acid Cycle / Electron Transport Chain |

This table is illustrative and based on general metabolic pathways for lactones; specific intermediates and enzymes for the title compound have not been experimentally determined.

Photodegradation Mechanisms and Environmental Photochemistry

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of aquatic systems and on terrestrial surfaces. Photodegradation can occur through two primary mechanisms: direct photolysis and indirect photolysis.

Direct photolysis involves the direct absorption of light by the chemical, leading to its excitation and subsequent decomposition. For a saturated lactone like this compound, which lacks significant chromophores that absorb sunlight, the rate of direct photolysis in the environment is expected to be very low.

Indirect photolysis, however, could be a more relevant pathway. This process involves the absorption of light by other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate, and nitrite (B80452) ions), which then generate reactive species. These reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, can then react with and degrade the pyranone. The rate of indirect photolysis would be highly dependent on the specific environmental conditions, including the concentration and type of photosensitizers present in the water or soil. Given the saturated alkyl structure, reaction with hydroxyl radicals is a plausible degradation route.

Hydrolytic Stability and Chemical Degradation in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For lactones, hydrolysis results in the opening of the cyclic ester to form the corresponding hydroxy acid. The rate of this reaction is highly dependent on pH and temperature.

In general, δ-lactones are among the most stable types of lactones due to the thermodynamic stability of the six-membered ring. nih.gov The hydrolysis of lactones is subject to both acid and base catalysis.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis for stable δ-lactones is generally slow.

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis rate increases due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.netnih.gov

Alkaline Conditions (pH > 7): In alkaline environments, hydrolysis is significantly accelerated. The hydroxide (B78521) ion is a much stronger nucleophile than water and readily attacks the carbonyl carbon, leading to rapid ring opening. researchgate.net

The trimethyl substitution on the pyranone ring is not expected to dramatically alter these fundamental pH-dependent hydrolysis characteristics, although it might have a minor influence on the reaction rates.

Table 2: Predicted Hydrolytic Half-life of a Generic δ-Lactone at 25°C

| pH Condition | Catalysis | Predicted Relative Half-life |

| 4 | Acid-catalyzed | Moderately Long |

| 7 | Neutral | Long |

| 9 | Base-catalyzed | Short |

This table provides a qualitative prediction for a generic δ-lactone. Actual half-lives for this compound would require experimental determination.

Environmental Distribution and Persistence Modeling

Key parameters for these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). While specific experimental values for this compound are not available, its structure suggests it would be a relatively non-volatile compound with moderate water solubility and a moderate Kow, indicating some potential to sorb to organic matter in soil and sediment.

Aquatic Systems: Persistence will be strongly influenced by pH, with lower persistence in alkaline waters due to faster hydrolysis. Biodegradation will also play a crucial role, dependent on the microbial populations present.

Soil and Sediment: In these compartments, sorption to organic matter could reduce the availability of the compound for biodegradation and hydrolysis. The rate of degradation would depend on factors such as microbial activity, moisture content, and pH.

Without specific experimental degradation rate data, any modeling of the environmental distribution and persistence of this compound would be predictive and carry a significant degree of uncertainty.

Molecular Mechanisms of Biological Interactions of Tetrahydro 4,6,6 Trimethyl 2h Pyran 2 One Excluding Clinical, Dosage, and Safety Data

Receptor Binding and Ligand-Target Interaction Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific receptor binding or ligand-target interaction studies for Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one. Research has not yet elucidated the specific protein or cellular receptors with which this compound may interact, and consequently, its binding affinities and modes of interaction at a molecular level remain uncharacterized.

Enzyme Modulation and Mechanistic Inhibition Pathways

Detailed investigations into the effects of this compound on enzyme activity are not presently found in published research. As a result, there is no available data on its potential to act as an enzyme inhibitor or activator, nor have any mechanistic pathways of enzyme modulation been proposed or verified for this specific compound.

Influence on Cellular Signaling and Biochemical Cascades (e.g., TOR Pathway)

The influence of this compound on cellular signaling and biochemical cascades has not been a subject of focused research. There are no studies that link this compound to the modulation of specific signaling pathways, such as the TOR pathway, or other known biochemical cascades that regulate cellular processes.

Role in Interspecies Chemical Communication (e.g., as Pheromone or Infochemical Precursors)

This compound has been identified as a volatile organic compound (VOC) in certain plant species, suggesting a role in interspecies chemical communication. Specifically, it has been detected as a component of the aroma profile in black tea derived from a wild tea resource, Yuanbaoshancha (YBSC), a plant from the Camellia genus. nih.gov In this context, the compound contributes to the unique flavor and fragrance of the tea. nih.govmdpi.com

Volatile organic compounds in plants serve various ecological functions, including attracting pollinators, deterring herbivores, and mediating other plant-insect or plant-microbe interactions. The presence of this compound as a VOC in tea plants points to its potential function as an infochemical, a chemical that carries information in an interaction between two individuals, thereby influencing their behavior or physiology. nih.gov However, the specific ecological role of this compound—whether it acts as an attractant, repellent, or has other signaling functions in the plant's natural environment—has not been explicitly investigated.

Table 1: Identification of this compound in Interspecies Chemical Communication Contexts

| Compound Name | Context of Identification | Implied Role |

| This compound | Volatile organic compound in Yuanbaoshancha (YBSC) black tea. nih.gov | Contributor to flavor and aroma. mdpi.com |

| Component of innovative Tanyang Congou Black Tea (Minkehong). mdpi.com | Potential infochemical. |

Investigation of Molecular Recognition Processes

There is currently no scientific literature available that investigates the molecular recognition processes involving this compound. Studies on its stereospecific interactions, structure-activity relationships (SAR), and the specific molecular features that would govern its recognition by biological targets have not been reported.

Advanced Applications in Materials Science and Catalysis Utilizing Pyranone Scaffolds

Tetrahydro-2H-pyran-2-one as a Monomer in Polymer Synthesis

The class of compounds to which Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one belongs, namely substituted tetrahydro-2H-pyran-2-ones (also known as δ-lactones), are valuable monomers for polymer synthesis, primarily through ring-opening polymerization (ROP). ROP is a critical method for producing polyesters with controlled molecular weights and defined microstructures. mdpi.comrsc.org While specific studies detailing the polymerization of this compound are not extensively documented, the behavior of analogous structures provides a strong indication of its potential.

A notable example is 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone that has been investigated as a versatile monomer. rsc.org The functional groups on EVP allow for various polymerization strategies, including ROP of the lactone ring and radical polymerization of the vinyl group, leading to polymers with diverse structures and properties. rsc.org Like other lactones, the pyranone ring is susceptible to nucleophilic or electrophilic attack, which initiates the ring-opening process to form a linear polyester (B1180765) chain. clockss.org The presence of trimethyl substitution on the this compound ring would influence the polymerization kinetics and the physical properties—such as thermal stability, crystallinity, and degradability—of the resulting polyester.

Table 1: Comparison of Polymerization Suitability for Selected Lactones

| Monomer | Key Structural Features | Polymerization Method(s) | Potential Polymer Properties |

|---|---|---|---|

| This compound | Saturated δ-lactone, gem-dimethyl group | Ring-Opening Polymerization (ROP) | Increased hydrophobicity, altered thermal properties due to methyl groups. |

| δ-Caprolactone | Unsubstituted saturated δ-lactone | Ring-Opening Polymerization (ROP) | Semicrystalline, biodegradable polyester (Polycaprolactone). |

| 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) | δ-lactone with vinyl and ethyl groups | ROP, Radical Polymerization | Functionalizable, cross-linkable polyesters. rsc.org |

The ROP of lactones can be catalyzed by a variety of systems, including organocatalysts, which offer a powerful strategy for controlled polymerization under mild conditions. rsc.orgresearchgate.net The resulting polyesters from pyranone-based monomers are of interest for applications where biodegradability and biocompatibility are desired.

Integration into Functional Materials and Responsive Systems

The pyranone scaffold is a valuable component in the design of functional and responsive materials. These "smart" materials can change their physical or chemical properties in response to external stimuli such as light, temperature, or pH. mdpi.comrsc.org

Research has demonstrated that pyranone derivatives can be engineered to exhibit properties like mechanochromism (color change upon applying mechanical force) and solvatochromism (color change in different solvents). researchgate.net For instance, a series of 2,6-diarylethene-4H-pyran-4-one derivatives have been synthesized that display aggregation-induced emission enhancement (AIEE), where the molecules become highly fluorescent in an aggregated state. researchgate.net These materials also showed reversible color and fluorescence changes upon grinding, demonstrating their potential as sensors or in data storage. researchgate.net

Ligand Design and Applications in Catalysis

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal center. researchgate.net While pyranones are often the targets of complex catalytic syntheses, nih.govnih.gov their direct use as ligands is a less explored but promising area. The oxygen atoms within the this compound structure—the carbonyl oxygen and the ether oxygen—have lone pairs of electrons that could coordinate to a metal center.

For a pyranone scaffold to function as an effective ligand, particularly in asymmetric catalysis, it would typically require modification to incorporate stronger coordinating groups and to establish a well-defined chiral environment around the metal. rsc.orgrsc.org This could involve synthesizing chiral derivatives of the pyranone with appended nitrogen or phosphorus donor atoms. The rigid, chair-like conformation of the tetrahydropyran (B127337) ring could provide a robust scaffold for positioning these donor groups in a precise three-dimensional arrangement, which is crucial for achieving high enantioselectivity in catalytic reactions. rsc.org

Table 2: Potential Coordination Sites and Modifications for Pyranone-Based Ligands

| Feature of Pyranone Scaffold | Potential Role in Ligand Design | Necessary Modifications for Enhanced Catalysis |

|---|---|---|

| Carbonyl and Ether Oxygens | Weak coordination sites for hard metal ions. | Introduction of soft donor atoms (N, P, S) at specific positions. |

| Saturated Ring Structure | Provides a rigid, predictable conformational scaffold. | Synthesis of enantiomerically pure derivatives to create a chiral pocket. |